molecular formula C19H28N4O2 B2399616 N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide CAS No. 1197854-80-0

N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide

Cat. No.: B2399616
CAS No.: 1197854-80-0
M. Wt: 344.459
InChI Key: AOEMAKDGTRRDKI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide: is a complex organic compound with a unique structure that includes a benzamide core, a tert-butyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzamide core, introduction of the tert-butyl group, and the addition of the cyano group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine: In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry: In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can contribute to the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-tert-butyl-4-aminobenzamide: Similar structure but lacks the cyano group.

    N-tert-butyl-4-(methylamino)benzamide: Similar structure but with a methyl group instead of the cyano group.

    N-tert-butyl-4-(dimethylamino)benzamide: Similar structure but with a dimethylamino group.

Uniqueness: N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide is unique due to the presence of the cyano group and the specific arrangement of functional groups. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-tert-butyl-4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-13(2)19(6,12-20)22-16(24)11-21-15-9-7-14(8-10-15)17(25)23-18(3,4)5/h7-10,13,21H,11H2,1-6H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEMAKDGTRRDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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